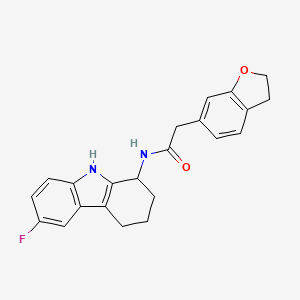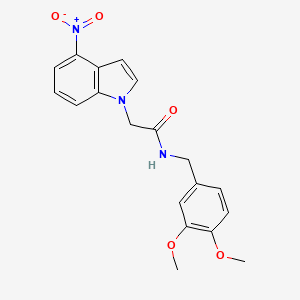
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a fused benzofuran and carbazole ring system. Its chemical structure is characterized by the presence of a benzofuran moiety (a six-membered ring containing one oxygen atom) and a carbazole moiety (a nine-membered ring containing two nitrogen atoms).
- The compound’s systematic name reflects its substituents and functional groups: 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multistep reactions, starting from commercially available precursors.
Reaction Conditions: Specific reaction conditions depend on the synthetic strategy employed. These may include catalysts, solvents, temperatures, and reaction times.
Industrial Production: While there isn’t a widely established industrial method for large-scale production, research laboratories can synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions lead to various derivatives, such as alcohols, ketones, and substituted analogs.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological effects.
Medicine: Assessing its therapeutic properties (e.g., anticancer, anti-inflammatory).
Industry: Exploring its use as a precursor for other compounds or as a building block in drug discovery.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. Hypothetically:
- It may interact with enzymes, receptors, or cellular pathways.
- Binding to specific protein pockets could modulate biological processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of benzofuran and carbazole rings makes it unique.
Similar Compounds: Some related compounds include
Remember that this compound’s detailed properties and applications may require further investigation, as it’s not widely studied
Properties
Molecular Formula |
C22H21FN2O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C22H21FN2O2/c23-15-6-7-18-17(12-15)16-2-1-3-19(22(16)25-18)24-21(26)11-13-4-5-14-8-9-27-20(14)10-13/h4-7,10,12,19,25H,1-3,8-9,11H2,(H,24,26) |
InChI Key |
UWAIGAMTEKMWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CC4=CC5=C(CCO5)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10997377.png)
![1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide](/img/structure/B10997384.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B10997387.png)
![N-(1H-indol-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997397.png)
![N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10997399.png)
![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997401.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10997406.png)

![methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B10997410.png)
![N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10997427.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B10997440.png)
![dimethyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-aspartate](/img/structure/B10997443.png)
![6-cyclopropyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10997460.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B10997464.png)
